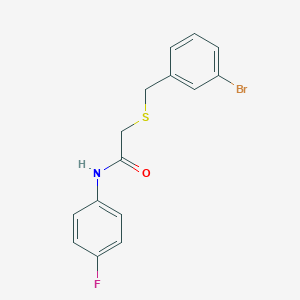![molecular formula C19H17BrN2O3S B284578 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as BMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BMTA is a thiazole-based compound that has been synthesized using various methods.
Wirkmechanismus
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exerts its anti-cancer effects by inhibiting the activity of the AKT/mTOR pathway. This pathway plays a crucial role in cell growth and survival. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide inhibits the activity of this pathway by binding to the ATP-binding site of AKT, which prevents its activation. This leads to the inhibition of mTOR, which is downstream of AKT, and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to have anti-cancer and anti-inflammatory properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of the AKT/mTOR pathway. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is its potential applications in drug development. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, the synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex process and requires expertise in organic synthesis. The availability of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is also limited, which makes it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. One of the potential directions is the development of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide-based drugs in preclinical and clinical trials. Another direction is the development of more efficient and cost-effective methods for the synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This will enable the large-scale production of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, which will facilitate its use in scientific research. Additionally, further studies are needed to investigate the potential side effects of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and its long-term effects on human health.
Conclusion:
In conclusion, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based compound that has potential applications in drug development due to its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex process, and its availability is limited, which makes it challenging to conduct large-scale experiments. Future research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide should focus on developing more efficient and cost-effective methods for its synthesis, investigating its potential side effects, and developing 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide-based drugs for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-bromo-4-methylphenol with thioamide to form 2-(2-bromo-4-methylphenoxy)thioamide. This intermediate is then reacted with 4-(4-methoxyphenyl)-2-chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Other methods include the use of different starting materials and reagents. The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex process and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has potential applications in drug development due to its ability to inhibit the growth of cancer cells. Recent studies have shown that 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can induce apoptosis in cancer cells by inhibiting the activity of the AKT/mTOR pathway. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide a potential candidate for the development of anti-cancer and anti-inflammatory drugs.
Eigenschaften
Molekularformel |
C19H17BrN2O3S |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-12-3-8-17(15(20)9-12)25-10-18(23)22-19-21-16(11-26-19)13-4-6-14(24-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
NHENESHBPCGZLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)
![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)